An In-depth Technical Guide to the Synthesis of Arecaidine but-2-ynyl ester tosylate
An In-depth Technical Guide to the Synthesis of Arecaidine but-2-ynyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of Arecaidine (B1214280) but-2-ynyl ester tosylate. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Arecaidine but-2-ynyl ester tosylate is a synthetic compound that acts as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Structurally derived from arecaidine, an alkaloid found in the areca nut, this compound is of significant interest in pharmacological research, particularly in studies related to cardiovascular and neurological functions where M2 receptor modulation plays a crucial role. Its selectivity for the M2 receptor subtype makes it a valuable tool for dissecting the physiological and pathological roles of this specific receptor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Arecaidine but-2-ynyl ester tosylate is presented in Table 1.
Table 1: Physicochemical Properties of Arecaidine but-2-ynyl ester tosylate
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ |
| Molecular Weight | 365.44 g/mol [1] |
| Purity | >99%[1] |
| Solubility | Soluble in water up to 100 mM[1] |
| Storage Conditions | Store at room temperature |
| CAS Number | 119630-77-2[1] |
Synthetic Routes
There are two primary synthetic routes for the preparation of Arecaidine but-2-ynyl ester tosylate: Tosylation-Mediated Esterification and Direct Esterification using Coupling Agents.
Tosylation-Mediated Esterification
This method involves a three-step process starting with the synthesis of a tosylated intermediate, followed by nucleophilic substitution and final salt formation.
Experimental Protocol:
Step 1: Synthesis of But-2-ynyl Tosylate
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Reaction: But-2-yn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like dichloromethane (B109758) (DCM).
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Procedure: To a solution of but-2-yn-1-ol (1.0 eq) and triethylamine (1.5 eq) in dry DCM, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for several hours and can be allowed to warm to room temperature to ensure completion.
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Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield but-2-ynyl tosylate, typically as a crystalline solid.[2]
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Reaction Conditions: The reaction is typically carried out between 0 °C and 25 °C.[1]
Step 2: Nucleophilic Substitution with Arecaidine Carboxylate
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Reaction: The carboxylic acid of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) to form the sodium arecaidinate salt. This salt then undergoes a nucleophilic substitution reaction with the previously synthesized but-2-ynyl tosylate.
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Procedure: To a suspension of sodium hydride in anhydrous THF, a solution of arecaidine in THF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. But-2-ynyl tosylate, dissolved in THF, is then added, and the reaction mixture is heated to reflux (60-80 °C) for 12-24 hours.[1]
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Work-up: After cooling, the reaction is carefully quenched with water. The product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Tosylate Salt Formation
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Reaction: The purified arecaidine but-2-ynyl ester (free base) is converted to its tosylate salt by treatment with p-toluenesulfonic acid.
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Procedure: The free base is dissolved in ethanol (B145695), and a solution of p-toluenesulfonic acid in ethanol is added. The resulting mixture is stirred, and the tosylate salt precipitates. The precipitate is collected by filtration, washed with a cold solvent like diethyl ether, and dried to afford the final product.[1]
Diagram 1: Synthesis of Arecaidine but-2-ynyl ester tosylate via Tosylation-Mediated Esterification
Caption: Workflow for the tosylation-mediated synthesis.
Direct Esterification Using Coupling Agents (Steglich Esterification)
This approach utilizes carbodiimide-based coupling agents to directly form the ester bond between arecaidine and but-2-yn-1-ol.
Experimental Protocol:
Step 1: Activation of Arecaidine's Carboxylic Acid
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Reaction: Arecaidine is treated with a coupling agent, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (DCM).
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Procedure: To a solution of arecaidine (1.0 eq), but-2-yn-1-ol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, DCC (1.2 eq) is added.[3] The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.
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Reaction Conditions: The activation of the carboxylic acid typically occurs at 0 °C over 1-2 hours, followed by esterification at room temperature for 12-24 hours.[1]
Step 2: Esterification and Work-up
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Work-up: The by-product, dicyclohexylurea (DCU), is largely insoluble in DCM and can be removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., HCl) to remove unreacted DMAP and a basic solution (e.g., NaHCO₃) to remove unreacted arecaidine. The organic layer is dried and concentrated. The crude ester is purified by silica gel chromatography.
Step 3: Tosylate Salt Formation
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Reaction: The purified ester is converted to its tosylate salt.
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Procedure: The arecaidine but-2-ynyl ester is dissolved in anhydrous diethyl ether, and a stoichiometric amount of p-toluenesulfonic acid monohydrate is added. The mixture is stirred, and the resulting precipitate is collected by filtration to give the final product.[1]
Diagram 2: Synthesis of Arecaidine but-2-ynyl ester tosylate via Direct Esterification
Caption: Workflow for the direct esterification synthesis.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Arecaidine but-2-ynyl ester tosylate.
Table 2: Characterization Data for Arecaidine but-2-ynyl ester tosylate
| Technique | Data |
| ¹H NMR | (400 MHz, D₂O): δ 7.69 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H, tosyl aromatic), 4.76 (t, J = 2.4 Hz, 2H, OCH₂C≡C), 3.55–3.45 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃)[1] |
| ¹³C NMR | Expected signals for the arecaidine ring, the butynyl ester group, and the tosylate counter-ion. Key signals include the ester carbonyl, alkynyl carbons, and aromatic carbons. |
| IR | Expected characteristic peaks for C=O (ester), C≡C (alkyne), and S=O (sulfonate) functional groups. |
| Mass Spec. | Expected molecular ion peak corresponding to the free base (Arecaidine but-2-ynyl ester). |
| HPLC | Purity is typically assessed using reverse-phase HPLC with UV detection at 254 nm.[1] |
Biological Activity and Signaling Pathway
Arecaidine but-2-ynyl ester tosylate is a selective M2 muscarinic acetylcholine receptor agonist.[1] M2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit.[4]
Activation of the M2 receptor by an agonist like Arecaidine but-2-ynyl ester tosylate initiates a signaling cascade:
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G-protein activation: The agonist binding induces a conformational change in the M2 receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.
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Dissociation of G-protein subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
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Downstream effects of Gαi: The primary effector of Gαi is adenylyl cyclase. Gαi inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
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Downstream effects of Gβγ: The Gβγ subunit can also modulate effectors, most notably G-protein-coupled inwardly-rectifying potassium channels (GIRKs). Activation of GIRKs leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. In cardiac pacemaker cells, this effect contributes to a decrease in heart rate.[4]
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Non-canonical pathways: M2 receptor activation can also influence other signaling pathways, such as the PI3K/Akt pathway, potentially through β-arrestin or the Gβγ subunits.[5][6]
Diagram 3: M2 Muscarinic Receptor Signaling Pathway
Caption: Signaling cascade following M2 receptor activation.
Conclusion
This technical guide has detailed two effective synthetic routes for Arecaidine but-2-ynyl ester tosylate, providing foundational experimental protocols and characterization information. The elucidation of its mechanism of action through the M2 muscarinic receptor signaling pathway underscores its importance as a selective agonist for research purposes. For successful implementation, researchers should pay close attention to anhydrous reaction conditions and purification techniques to ensure the high purity required for biological assays. Further investigation and optimization of the presented synthetic methods may lead to improved yields and scalability for broader applications in drug discovery and development.
References
- 1. Arecaidine but-2-ynyl ester tosylate | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
